REACTION_CXSMILES
|
C(O[C@H]1CC[C@@]2(C)C(=CC(=O)[C@@H]3[C@@H]2CC[C@@]2(C)[C@H]3CC[C@@H:14]2[O:24][Si:25]([C:28](C)(C)C)([CH3:27])[CH3:26])C1)(=O)C.N1C=CC=CC=1.[C:39]([O-:42])(O)=O.[Na+]>C(Cl)Cl.FC(F)(F)S(O[Si](C)(C)C)(=O)=O>[CH3:26][Si:25]([CH3:28])([CH3:27])[O:24][CH2:14][CH2:39][O:42][Si:25]([CH3:28])([CH3:27])[CH3:26] |f:2.3|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
3β-acetoxy-17β-t-butyldimethylsilyloxy-androst-5-en-7-one
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Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[C@@H]1CC2=CC([C@H]3[C@@H]4CC[C@@H]([C@@]4(C)CC[C@@H]3[C@]2(CC1)C)O[Si](C)(C)C(C)(C)C)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
catalyst
|
Smiles
|
FC(S(=O)(=O)O[Si](C)(C)C)(F)F
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction is stirred for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the resultant biphasic solution is extracted with EtOAc (3×300 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue is purified by flash chromatography (1:4 EtOAc/hexane)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](OCCO[Si](C)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 93.81 mmol | |
AMOUNT: VOLUME | 23 mL |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |